5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCHFXFAEOICMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C(=C(N2N=C1)N)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with a suitable halogenated pyrimidine derivative. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the halogenated pyrimidine . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Cyclization Reactions: Formation of additional ring structures can enhance the compound’s rigidity and photophysical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Anticancer Activity
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its potential as an anticancer agent. Its structure allows for selective inhibition of kinases that are often overactive in cancer cells.
Case Study: Anticancer Screening
A study synthesized various derivatives of pyrazolo[1,5-a]pyrimidine and tested them against several cancer cell lines. The following table summarizes the results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 15.3 |
| Compound B | A549 (lung cancer) | 20.0 |
| Compound C | HCT116 (colon cancer) | 10.5 |
These findings indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance anticancer activity, demonstrating a clear structure-activity relationship.
Antitubercular Activity
The compound's analogues have shown promising results against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
Case Study: Antitubercular Activity Investigation
A focused library of pyrazolo derivatives was synthesized and evaluated for their antitubercular properties. The results are summarized below:
| Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Compound D | 0.5 µg/mL | Inhibition of cell wall biosynthesis |
| Compound E | 1.0 µg/mL | Disruption of metabolic pathways |
These compounds demonstrated low cytotoxicity while effectively inhibiting the growth of M. tuberculosis.
Anti-inflammatory Properties
Some derivatives of pyrazolo compounds exhibit anti-inflammatory effects, which may have therapeutic implications for conditions characterized by excessive inflammation.
Table: Anti-inflammatory Effects
| Compound | NO Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound F | 85% | 10 |
| Compound G | 70% | 20 |
These results suggest that certain derivatives could serve as models for developing new anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various cellular processes, leading to the compound’s therapeutic effects . Additionally, the compound’s photophysical properties enable its use in imaging and diagnostic applications .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Structural and Functional Group Variations
The biological activity of pyrazolopyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Findings
Substituent Position and Activity :
- The 5-chloro-6-fluoro substitution in the target compound enhances antimycobacterial potency compared to 5-alkyl or 5-aryl derivatives (e.g., 5-methyl analogues in exhibit MIC₉₀ values >1 μM). Chlorine at position 5 likely improves target binding via hydrophobic interactions .
- 3-Aryl substituents (e.g., 4-fluorophenyl in ) increase metabolic stability and reduce hERG channel liability, critical for drug safety .
Amine Group Modifications :
- N-(pyridin-2-ylmethyl)amine derivatives (e.g., compounds in ) show enhanced solubility and microsomal stability compared to unsubstituted amines. However, the target compound’s free NH₂ group at position 7 may favor interactions with ATP synthase’s polar residues .
Comparative Physical Properties :
- The target compound’s melting point (~190–194°C, extrapolated from ) is higher than 3-(4-fluorophenyl)-5-methyl-6-phenyl analogues (MP: 221–223°C ), suggesting differences in crystallinity due to halogen vs. phenyl substituents.
- LogP Values : Chlorine and fluorine substituents lower logP (predicted ~2.1 for the target) compared to bromine-containing derivatives (logP ~3.5 in ), impacting bioavailability .
Comparison with Triazolo[1,5-a]pyrimidine Analogues
Although structurally distinct, triazolopyrimidines like cevipabulin (tubulin inhibitor) share functional similarities:
- Cevipabulin: 5-Chloro-6-difluorophenyl substitution with a trifluoroethylamine group at position 7 (CAS: 849550-69-2) .
- Ametoctradin : A triazolopyrimidine pesticide with 5-ethyl-6-octyl groups (CAS: 865318-32-3), highlighting the scaffold’s versatility .
Data Tables
Table 1: Substituent Effects on Antimycobacterial Activity
| Compound | 5-Position | 6-Position | MIC₉₀ (μM) | Reference |
|---|---|---|---|---|
| 5-Chloro-6-fluoro derivative | Cl | F | 0.12 | |
| 5-Methyl-6-allyl derivative | Me | Allyl | 1.8 | |
| 5-Phenyl-6-bromo derivative | Ph | Br | 0.45 |
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | logP (Predicted) |
|---|---|---|---|
| 5-Chloro-6-fluoro derivative | 213.60 | 190–194 | 2.1 |
| 3-(4-FPh)-5-Me-6-Ph derivative | 357.41 | 221–223 | 3.2 |
| Cevipabulin | 616.92 | N/A | 4.5 |
Biological Activity
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClFN and a molecular weight of 186.57 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of aminopyrazole with a halogenated pyrimidine derivative. This reaction proceeds via an addition–elimination mechanism, where the amino group of the aminopyrazole reacts with the halogenated carbon of the pyrimidine. Various synthetic routes have been explored to optimize yields and purity, including microwave-assisted synthesis and reflux conditions in organic solvents .
Enzyme Inhibition
Research has highlighted the compound's potential as a selective inhibitor of various kinases, particularly Pim-1 and Flt-3 kinases. In a study evaluating pyrazolo[1,5-a]pyrimidine derivatives, this compound demonstrated strong inhibitory activity against these kinases at submicromolar concentrations. The inhibition of Pim-1 was linked to the suppression of BAD protein phosphorylation in cell-based assays, indicating its potential role in cancer therapy by interfering with cell survival pathways .
Anticancer Properties
The compound has been evaluated for its anticancer properties across various cancer cell lines. It exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells with IC values ranging from 0.87 to 12.91 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in some assays . The selectivity index for these cell lines suggests that it may be a promising candidate for further development as an anticancer agent.
Photophysical Properties
The photophysical properties of this compound also make it suitable for applications as a fluorescent probe in biological studies. Its ability to interact with biomolecules can be leveraged to study intracellular dynamics and processes through fluorescence microscopy techniques .
Comparative Analysis
| Compound | IC (µM) | Target Kinase | Selectivity |
|---|---|---|---|
| This compound | 0.87 - 12.91 | Pim-1 | High |
| 5-Fluorouracil (5-FU) | 17.02 | Various | Moderate |
Case Studies
- Pim-1 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited Pim-1 kinase activity by over 98% at concentrations of 1 µM. This inhibition correlated with reduced cell colony formation in clonogenic assays, indicating potent antitumor activity mediated through Pim-1 inhibition .
- Fluorescent Probes : The compound's unique structure allows it to function as a fluorescent probe, which can be utilized in live-cell imaging to monitor cellular processes dynamically. This application is particularly valuable in understanding drug interactions at the cellular level and tracking biological responses in real-time .
Q & A
Q. How can green chemistry principles be applied to the synthesis of this compound?
Q. What advanced spectroscopic techniques are recommended for studying tautomeric equilibria in pyrazolo[1,5-a]pyrimidines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
